
3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)pyridazine is a heterocyclic compound that is presumed to have significant pharmaceutical importance due to the presence of a pyridazine ring, which is a common feature in many biologically active molecules. The pyridazine moiety is known for its involvement in various chemical reactions and for its ability to interact with biological targets.
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step reactions, starting with basic aromatic or heteroaromatic compounds. For instance, the synthesis of 6-chloro-3-methoxy-2-(p-tolyl)imidazo[1,2-b]pyridazine involved the displacement of [3H]diazepam bound to rat brain plasma membranes, indicating a complex synthesis pathway that could be similar to the synthesis of the compound . Another related compound, 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, was synthesized through a reaction sequence starting with acetic acid derivatives and proceeding through several intermediates, including hydrazinylpyridazine and acetohydrazide, before the final compound was obtained . These examples suggest that the synthesis of this compound would likely involve multiple steps, possibly including the use of chloroamine T or similar reagents, and careful control of reaction conditions.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like this compound can be elucidated using spectroscopic techniques such as IR, NMR, and LC-MS, followed by confirmation through X-ray diffraction (XRD) . Density functional theory (DFT) calculations and Hirshfeld surface analysis are also valuable tools for understanding the molecular geometry, electronic structure, and intermolecular interactions of such compounds .
Chemical Reactions Analysis
Compounds with pyridazine rings can participate in various chemical reactions, including cycloadditions, which are useful for creating complex molecular architectures. For example, 3,6-di(pyridin-2-yl)pyridazines can be prepared by inverse-electron-demand Diels-Alder reactions, and their reactivity can be enhanced under microwave-assisted synthesis conditions . This suggests that this compound could also undergo similar cycloaddition reactions, potentially leading to a variety of derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of such heterocyclic compounds are influenced by their molecular structure. For instance, the presence of halogen atoms like chlorine and fluorine can affect the compound's polarity, solubility, and reactivity. Intermolecular hydrogen bonding and π-π stacking interactions are common in these molecules and play a significant role in their crystal packing and stability . The HOMO-LUMO energy gap and global reactivity descriptors can provide insights into the compound's chemical reactivity and potential as a pharmaceutical agent .
Applications De Recherche Scientifique
Synthesis and Binding Properties
- Synthesis and Central Nervous System Activities : The synthesis of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)pyridazine analogs has been reported, with a focus on their ability to bind to central nervous system receptors. For instance, 6-chloro-3-methoxy-2-(p-tolyl)imidazo[1,2-b]pyridazine demonstrated significant binding affinity in rat brain plasma membranes (Barlin, Davies, & Ngu, 1988).
Medicinal Chemistry
- Anti-Cancer Properties : Compounds similar to this compound have been studied for their anti-cancer properties. For example, novel fluoro substituted benzo[b]pyran derivatives have shown promising results against lung, breast, and CNS cancer cell lines (Hammam et al., 2005).
- Interaction with Benzodiazepine Receptors : Research on 3-acylaminomethyl derivatives of 6-(chloro, fluoro, methoxy, methylthio, phenoxy, and phenylthio)-2-(phenyl)imidazo[1,2-b]pyridazines has highlighted their binding to central and peripheral benzodiazepine receptors, indicating potential medicinal applications (Barlin, Davies, Harrison, Ireland, & Willis, 1996).
Radioligand Binding Assays
- Binding Affinity for Adenosine Receptors : Derivatives of 1,2,3-triazolo[4,5-d]pyridazines, similar in structure to this compound, have been evaluated for their binding affinity to adenosine A1 and A2A receptors, showing high selectivity for the A1 receptor subtype (Biagi et al., 1999).
Chemical Structure and Analysis
- Crystal Structure Characterization and DFT Calculations : Studies involving the synthesis, crystal structure characterization, and theoretical calculations of triazolo[4,3-b]pyridazine derivatives, similar to this compound, have provided insights into their chemical properties and potential applications (Sallam et al., 2021).
Propriétés
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(4-methylphenyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2S/c1-12-5-7-13(8-6-12)17-9-10-18(22-21-17)23-11-14-15(19)3-2-4-16(14)20/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQOERVCDDJXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2505446.png)
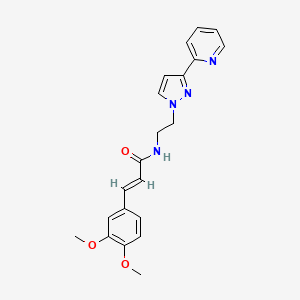
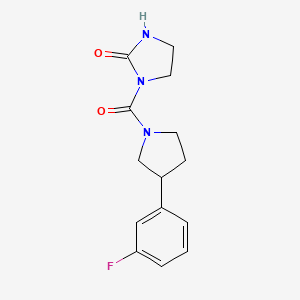
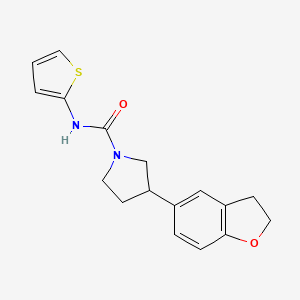
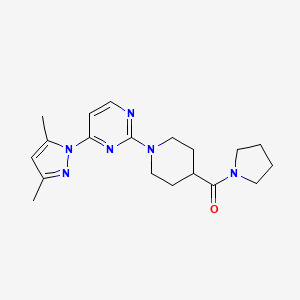
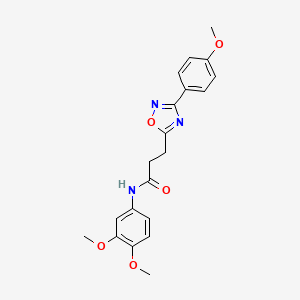
![2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile](/img/structure/B2505456.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2505459.png)
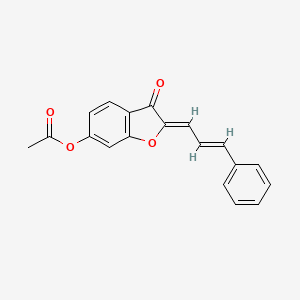

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2505463.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B2505465.png)
![N-(1-cyano-2-methylpropyl)-2-[(4-hydroxyquinolin-3-yl)formamido]acetamide](/img/structure/B2505466.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2505468.png)